2-(Indolin-3-yl)ethanamine

Description

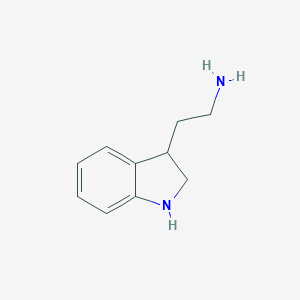

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dihydro-1H-indol-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,8,12H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMNJHFFARFXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2N1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505861 | |

| Record name | 2-(2,3-Dihydro-1H-indol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13078-91-6 | |

| Record name | 2-(2,3-Dihydro-1H-indol-3-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Indolin-3-yl)ethanamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-(Indolin-3-yl)ethanamine, a saturated derivative of the well-known neuromodulator tryptamine. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data for its unsaturated counterpart, 2-(1H-indol-3-yl)ethanamine (tryptamine), and discusses general experimental protocols relevant to its synthesis and characterization.

Chemical Properties

This compound, also known as 2,3-dihydrotryptamine, is an organic compound featuring a bicyclic indoline core with an ethylamine substituent at the 3-position. The indoline structure is characterized by a benzene ring fused to a saturated five-membered nitrogen-containing pyrrole ring.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-(2,3-dihydro-1H-indol-3-yl)ethanamine | - |

| CAS Number | 13078-91-6 | [1] |

| Chemical Formula | C₁₀H₁₄N₂ | [1] |

| Molecular Weight | 162.23 g/mol | [1] |

| SMILES | NCCC1CNC2=C1C=CC=C2 | [1] |

| Storage | Keep in dark place, sealed in dry, 2-8°C | [1] |

Table 2: Chemical Properties of 2-(1H-indol-3-yl)ethanamine (Tryptamine)

| Property | Value | Source |

| CAS Number | 61-54-1 | [2] |

| Molecular Weight | 160.22 g/mol | [2] |

| Appearance | Solid, Crystalline Powder or Flakes | [2] |

| Purity | ≥ 98.0% | [2] |

| Melting Point | 226 - 230 °C (hydrochloride salt) | [3] |

| pKa (conjugate acid) | ca. 10.7 (hydrochloride salt) | [3] |

| Solubility in Water | Soluble (hydrochloride salt) | [3] |

Chemical Structure

The core structure of this compound is the indoline ring system. Unlike the aromatic indole ring of tryptamine, the pyrrole moiety of the indoline ring in this compound is saturated. This structural difference significantly impacts the electronic properties and three-dimensional shape of the molecule, which in turn influences its chemical reactivity and biological activity.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis

A plausible synthetic route to this compound is the reduction of commercially available 2-(1H-indol-3-yl)ethanamine (tryptamine). Various reducing agents can be employed for the reduction of the indole nucleus.

General Protocol for the Reduction of Tryptamine:

-

Reaction Setup: In a round-bottom flask, dissolve tryptamine in a suitable solvent such as acetic acid or an alcohol.

-

Addition of Reducing Agent: Add a reducing agent such as sodium borohydride (NaBH₄) in the presence of a catalyst like nickel(II) acetate (Ni(OAc)₂), or use catalytic hydrogenation with a catalyst like platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. The choice of reducing agent and conditions will influence the reaction time and yield.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete conversion of the starting material.

-

Work-up: Once the reaction is complete, the reaction mixture is typically quenched, and the pH is adjusted. The product is then extracted into an organic solvent.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Note: This is a generalized protocol. Specific reaction conditions such as temperature, pressure (for hydrogenation), and stoichiometry of reagents need to be optimized for best results. A study on the synthesis of tryptamine derivatives from indole-3-carboxaldehyde involves a reduction step using NaBH₄ and Ni(OAc)₂∙4H₂O, which could be adapted for this purpose[4].

Caption: Proposed synthesis workflow for this compound.

Purification and Analysis

Purification by Column Chromatography: Purification of indole alkaloids and their derivatives is commonly achieved using column chromatography. For a compound like this compound, a normal-phase silica gel column would be appropriate. A typical mobile phase could be a gradient of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or a mixture of dichloromethane and methanol[5][6].

Structural Characterization: The structure of the synthesized this compound can be confirmed using various spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure. The disappearance of the signals corresponding to the aromatic protons in the pyrrole ring of tryptamine and the appearance of signals for the saturated CH₂ groups in the indoline ring would be indicative of a successful reduction.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula of the compound by providing a highly accurate molecular weight.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the N-H and C-N bonds.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and involvement in signaling pathways of this compound are not extensively documented in the current literature. However, the indoline scaffold is a component of many biologically active molecules[7]. Indole and its derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities[8][9][10].

Derivatives of indoline have been investigated for their potential as antioxidant and anti-inflammatory agents[7]. Given its structural similarity to tryptamine, a known trace amine with neuromodulatory functions, it is plausible that this compound could interact with various receptors and transporters in the central nervous system. Further research is required to elucidate the specific biological targets and pharmacological profile of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. 2-(1H-Indol-3-yl)ethanamine | CymitQuimica [cymitquimica.com]

- 3. 2-(Indol-3-Yl)Ethylamine Hydrochloride | CAS 343-94-2 | High Purity Supplier & Manufacturer in China [nj-finechem.com]

- 4. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 5. benchchem.com [benchchem.com]

- 6. Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 10. Recent Progress in Biological Activities of Indole and Indole Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-(Indolin-3-yl)ethanamine: Nomenclature, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(Indolin-3-yl)ethanamine, a saturated analog of the well-known neuromodulator tryptamine. Due to the limited direct experimental data on this specific molecule, this document leverages information from closely related tryptamine analogs to offer insights into its chemical properties, potential synthesis, and likely biological activities.

Chemical Nomenclature and Synonyms

The precise identification of a chemical entity is foundational for research and development. The compound this compound is systematically named based on the IUPAC (International Union of Pure and Applied Chemistry) conventions. "Indolin" refers to the 2,3-dihydro-1H-indole core structure.

| Nomenclature | Name |

| IUPAC Name | 2-(2,3-dihydro-1H-indol-3-yl)ethanamine |

| Common Name | This compound |

| Synonym | 3-(2-Aminoethyl)indoline |

Potential Synthesis Protocols

While specific synthesis protocols for this compound are not widely published, a common route would involve the reduction of its unsaturated counterpart, tryptamine (2-(1H-indol-3-yl)ethanamine). Below is a generalized experimental protocol for the synthesis of tryptamine, which could be followed by a reduction step to yield the target compound.

Experimental Protocol: Synthesis of Tryptamine via Speeter-Anthony Tryptamine Synthesis

This method provides a viable route to tryptamine, the precursor to this compound.

Materials:

-

Indole

-

Oxalyl chloride

-

Anhydrous diethyl ether

-

Anhydrous dimethylamine solution

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Acylation of Indole:

-

Dissolve indole in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Add oxalyl chloride dropwise to the stirred solution.

-

Allow the reaction to proceed for 30 minutes, resulting in the precipitation of 3-indolylglyoxylyl chloride.

-

-

Amidation:

-

Suspend the precipitated 3-indolylglyoxylyl chloride in anhydrous diethyl ether.

-

Add a solution of anhydrous dimethylamine in diethyl ether dropwise.

-

Stir the mixture for 2 hours at room temperature.

-

Filter the resulting solid and wash with water to obtain N,N-dimethyl-3-indolylglyoxylamide.

-

-

Reduction:

-

Carefully add the dried N,N-dimethyl-3-indolylglyoxylamide to a stirred suspension of lithium aluminum hydride in anhydrous THF.

-

Reflux the mixture for 4 hours.

-

Cool the reaction and quench by the sequential addition of water, 15% aqueous NaOH, and then more water.

-

Filter the solid aluminum salts and concentrate the filtrate under reduced pressure to yield crude tryptamine.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt and recrystallization.

-

Note on the final reduction step to this compound: The resulting tryptamine can be reduced to the indoline derivative using a suitable reducing agent such as sodium cyanoborohydride in the presence of an acid, or through catalytic hydrogenation.

Biological Context and Potential Signaling Pathways

The biological activity of this compound has not been extensively characterized. However, its structural similarity to tryptamine and other tryptamine analogs suggests it may interact with monoamine neurotransmitter systems, particularly serotonin (5-HT) receptors.[1][2] Tryptamine analogs are known to exhibit a range of pharmacological effects by acting as agonists or partial agonists at various 5-HT receptor subtypes.[1]

The diagram below illustrates a generalized signaling pathway for tryptamine analogs at the 5-HT2A receptor, a key target for many psychoactive tryptamines.[1] It is plausible that this compound could modulate this or similar pathways.

Experimental Protocol: Radioligand Binding Assay

To investigate the interaction of this compound with specific serotonin receptors, a radioligand binding assay can be employed. This protocol provides a general framework for such an experiment.

Materials:

-

Cell membranes expressing the target serotonin receptor subtype (e.g., 5-HT2A).

-

Radiolabeled ligand (e.g., [³H]ketanserin for 5-HT2A).

-

This compound (test compound).

-

Assay buffer (e.g., Tris-HCl with appropriate ions).

-

Non-specific binding control (e.g., a high concentration of an unlabeled ligand like mianserin).

-

Scintillation vials and scintillation cocktail.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Assay Setup:

-

In a series of tubes, add the assay buffer, the cell membranes, and the radiolabeled ligand at a fixed concentration.

-

To a subset of tubes, add varying concentrations of the unlabeled test compound, this compound.

-

For determining non-specific binding, add a high concentration of the non-specific binding control to another subset of tubes.

-

For determining total binding, add only the buffer, membranes, and radioligand.

-

-

Incubation:

-

Incubate the tubes at a specific temperature (e.g., 37°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the bound radioligand from the unbound.

-

Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place each filter in a scintillation vial with scintillation cocktail.

-

Measure the radioactivity on each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Conclusion

This compound represents an interesting, yet understudied, structural analog of tryptamine. While direct experimental data remains scarce, its chemical nature suggests potential for interaction with serotonergic systems. The synthetic and analytical protocols outlined in this guide provide a foundational framework for researchers to begin to explore the synthesis, pharmacology, and therapeutic potential of this and related compounds. Further investigation is warranted to fully elucidate the biological activity and structure-activity relationships of this indoline derivative.

References

The Multifaceted Biological Activities of 2-(Indolin-3-yl)ethanamine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the diverse biological activities of 2-(indolin-3-yl)ethanamine derivatives, commonly known as tryptamines. This class of compounds, structurally related to the neurotransmitter serotonin, exhibits a wide range of pharmacological effects, making them a fertile ground for drug discovery and development. This document details their interactions with various biological targets, summarizes quantitative activity data, outlines key experimental protocols, and visualizes relevant signaling pathways and workflows.

Core Biological Activities and Mechanisms of Action

This compound derivatives are renowned for their complex pharmacology, primarily mediated through their interactions with serotonin (5-HT) receptors. However, their biological effects extend to other receptor systems and cellular processes, including anti-inflammatory, antimicrobial, and cytotoxic activities.

Neuromodulatory and Psychedelic Activity

The most extensively studied activity of tryptamine derivatives is their effect on the central nervous system, particularly their psychedelic properties. This is primarily attributed to their agonist activity at the serotonin 2A receptor (5-HT2A).[1] Activation of the 5-HT2A receptor, a Gq-coupled receptor, initiates a downstream signaling cascade involving phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium levels and activation of protein kinase C (PKC), ultimately modulating neuronal excitability.[1]

Many tryptamine derivatives also show affinity for other serotonin receptor subtypes, including 5-HT1A, 5-HT2C, and the serotonin transporter (SERT), which contributes to the nuanced pharmacological profiles of different compounds.[2][3] Some derivatives also interact with dopamine receptors, the trace amine-associated receptor 1 (TAAR1), and the sigma-1 receptor, further broadening their neuropharmacological effects.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of tryptamine derivatives. Activation of 5-HT2A receptors has been shown to be a novel anti-inflammatory strategy.[4] Some derivatives have been found to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in macrophage cell lines stimulated with lipopolysaccharide (LPS).[5][6] The underlying mechanisms may involve the modulation of signaling pathways such as mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB).[5]

Antitumor and Cytotoxic Activity

A growing body of evidence suggests that certain this compound derivatives possess significant antitumor properties. These compounds have demonstrated cytotoxicity against a range of cancer cell lines, including those from solid tumors and hematological malignancies.[7][8] The mechanisms of action appear to be cell-type specific, with some derivatives inducing apoptosis, potentially through mitochondrial damage pathways.[8]

Antimicrobial and Antifungal Activity

Several novel tryptamine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities.[9][10][11] Some compounds have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various fungal species.[5][11][12] The indole nucleus, a core component of the tryptamine structure, is known to be a key pharmacophore for antimicrobial activity.

Anti-leishmanial Activity

Researchers have also explored the potential of this compound derivatives as anti-leishmanial agents.[13][14] Certain bisindole derivatives of this class have shown potent activity against Leishmania infantum promastigotes and amastigotes, with some exhibiting a favorable selectivity index compared to the standard drug miltefosine.[13][14]

Quantitative Biological Activity Data

The following tables summarize the quantitative data for various biological activities of selected this compound derivatives.

Table 1: Receptor Binding Affinities and Functional Activities

| Compound | Receptor | Assay Type | Value (nM) | Reference |

| 4-OH-DMT | 5-HT2A | Radioligand Binding (Ki) | 79 | [2] |

| 4-AcO-DMT | 5-HT2A | Radioligand Binding (Ki) | 93 | [2] |

| DMT | 5-HT2A | Radioligand Binding (Ki) | 347 | [2] |

| 5-Cl-DMT | 5-HT2A | Radioligand Binding (Ki) | 134 | [2] |

| DMT | 5-HT2A | IP1 Functional Assay (EC50) | 527 | [2] |

| 4-OH-DMT | 5-HT2A | IP1 Functional Assay (EC50) | <10 | [2] |

| 4-OH-MET | 5-HT2A | IP1 Functional Assay (EC50) | <10 | [2] |

| 5-MeO-DALT | 5-HT2A | IP1 Functional Assay (EC50) | <10 | [2] |

Table 2: Antitumor and Cytotoxic Activities

| Compound | Cell Line | Assay Type | Value (µM) | Reference |

| Compound 9 | Jurkat | Cytotoxicity (IC50) | 0.570 | [7] |

| Compound 9 | MV-4-11 | Cytotoxicity (IC50) | 28.5 | [7] |

| Compound 13 | HT29 | Cytotoxicity (IC50) | 0.006 | [7] |

| Compound 14 | IGROV1 | Cytotoxicity (IC50) | 0.0015 | [7] |

| Compound 14 | U2OS | Cytotoxicity (IC50) | 0.469 | [7] |

| Compound 21 | MT4 | Cytotoxicity (CC50) | 2.4 | [15] |

| Compound 21 | Various Hematological Tumor Lines | Cytotoxicity (CC50) | 5.0 - 12 | [15] |

Table 3: Anti-leishmanial Activity

| Compound | Species | Assay Type | Value (µM) | Selectivity Index (SI) | Reference |

| URB1483 | L. infantum | IC50 | 3.7 | >55 | [13] |

| Compound 1h | L. infantum | IC50 | 11.1 | 10.1 | [14] |

| Compound 2c | L. infantum | IC50 | 2.7 | - | [14] |

| Miltefosine | L. infantum | IC50 | - | - | [13][14] |

Table 4: Antimicrobial and Antifungal Activity

| Compound | Organism | Assay Type | Value (µg/mL) | Reference |

| Indolylquinazolinone 3k | MRSA | MIC | 0.98 | [5] |

| Indolylquinazolinone 3k | M. tuberculosis H37Rv | MIC | 10 (inhibition for 41 days) | [5] |

| Indole-thiadiazole 2c | B. subtilis | MIC | 3.125 | [10] |

| Indole-triazole 3c | B. subtilis | MIC | 3.125 | [10] |

| Indolylbenzo[d]imidazoles 3ao, 3aq | S. aureus | MIC | < 1 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound derivatives.

Synthesis of Tryptamine Derivatives

A general method for synthesizing tryptamine derivatives often involves the modification of the indole core or the ethylamine side chain. For instance, the synthesis of ureido derivatives can be achieved by reacting tryptamine with potassium cyanate, followed by a reaction with chloral hydrate to yield compounds with one or two tryptamine moieties.[7]

Example Protocol: Synthesis of Ureido Derivatives 4 and 5 [7]

-

React tryptamine with potassium cyanate to obtain the ureido derivative 2.

-

React compound 2 with chloral hydrate under varying experimental conditions to produce compound 4 (mono-tryptamine) or compound 5 (di-tryptamine).

-

Purify the final products using column chromatography on silica gel.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

Protocol: [1]

-

Receptor Preparation: Prepare cell membranes expressing the target receptor (e.g., human 5-HT2A) from transfected cell lines.

-

Incubation: Incubate the prepared cell membranes with a radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of the test compound.

-

Separation: Separate the bound from unbound radioligand via rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) through non-linear regression analysis. Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the activation of Gq-coupled receptors, such as the 5-HT2A receptor.

Protocol: [1]

-

Cell Culture: Culture a cell line (e.g., U2OS or HEK293) stably expressing the human 5-HT2A receptor in a multi-well plate.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add the test tryptamine derivative at various concentrations to the wells.

-

Measurement: Measure the increase in intracellular calcium concentration using a fluorescence plate reader.

-

Data Analysis: Plot the fluorescence intensity against the compound concentration to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).

Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell viability.

Protocol: [8]

-

Cell Seeding: Seed cancer cell lines (e.g., HepG2, Jurkat, HEK293) in 96-well plates.

-

Compound Treatment: Treat the cells with varying concentrations of the tryptamine derivatives for a specified period (e.g., 24 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 or CC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of a compound against bacteria or fungi.

Protocol:

-

Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Add the microbial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to compounds with a remarkable diversity of biological activities. While their effects on the central nervous system are well-documented, emerging research continues to uncover their potential as anti-inflammatory, antitumor, antimicrobial, and anti-leishmanial agents. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to explore and harness the therapeutic potential of this fascinating class of molecules. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly pave the way for the development of novel therapeutics for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Psychedelics and Anti-inflammatory Activity in Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. dovepress.com [dovepress.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and cytotoxic properties of tryptamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of 1-(1H-indol-3-yl)ethanamine derivatives as new antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Exploring hydrophilic 2,2-di(indol-3-yl)ethanamine derivatives against Leishmania infantum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

2-(Indolin-3-yl)ethanamine: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Indolin-3-yl)ethanamine, also known as 2,3-dihydrotryptamine, is a versatile precursor in organic synthesis, serving as a key building block for a variety of complex molecules with significant biological activities. Its indoline core, a saturated analog of the indole ring system, imparts unique structural and electronic properties that make it a valuable synthon in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a focus on quantitative data and detailed experimental protocols to support researchers in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its common precursor, tryptamine, is provided in the table below for easy reference and comparison.

| Property | This compound | Tryptamine (2-(1H-indol-3-yl)ethanamine) |

| CAS Number | 13078-91-6[1] | 61-54-1 |

| Molecular Formula | C₁₀H₁₄N₂ | C₁₀H₁₂N₂ |

| Molecular Weight | 162.23 g/mol [2] | 160.22 g/mol |

| Appearance | Not widely reported; expected to be an oil or low-melting solid | White to yellowish crystalline solid |

| Boiling Point | Not readily available | 141-143 °C (0.5 mmHg) |

| Melting Point | Not readily available | 113-116 °C |

| Solubility | Soluble in common organic solvents | Soluble in ethanol, ether; slightly soluble in water |

Synthesis of this compound

The most common and efficient route to this compound involves the reduction of its unsaturated precursor, tryptamine. Tryptamine itself can be synthesized through various established methods starting from indole or indole-3-carboxaldehyde. A general synthetic workflow is outlined below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Tryptamine from Indole-3-carboxaldehyde via Henry Reaction and Reduction

This two-step procedure provides a reliable method for the synthesis of tryptamine.

a) Synthesis of 3-(2-Nitrovinyl)indole

-

Reaction: Indole-3-carboxaldehyde undergoes a Henry reaction with nitromethane in the presence of a base to yield 3-(2-nitrovinyl)indole.

-

Procedure: To a solution of indole-3-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol, add nitromethane (excess) and a catalytic amount of a base (e.g., ammonium acetate or an amine). The reaction mixture is typically refluxed for several hours and monitored by TLC. Upon completion, the product is isolated by filtration or extraction after cooling.

-

Quantitative Data: Yields for this reaction are generally good to excellent.[3]

b) Reduction of 3-(2-Nitrovinyl)indole to Tryptamine

-

Reaction: The nitrovinyl group of 3-(2-nitrovinyl)indole is reduced to an aminoethyl group.

-

Procedure with LiAlH₄: 15 g of 3-(2-nitrovinyl)indole is added portion-wise to a suspension of 15 g of lithium aluminum hydride in 300 ml of anhydrous ether in a Soxhlet extractor over 8 hours. The reaction is then carefully quenched with 80 ml of water with cooling. The resulting mixture is filtered, and the ether layer is separated, dried over sodium sulfate, and saturated with hydrogen chloride gas to precipitate tryptamine hydrochloride.[2]

-

Procedure with NaBH₄/Ni(OAc)₂: A combination of sodium borohydride (4 equiv) and nickel(II) acetate tetrahydrate (1 equiv) can be used as a milder reducing agent in a mixed solvent system of acetonitrile and water (60:1) at room temperature for 20 minutes.[3] This method is particularly useful for substrates with halogen substituents that might be sensitive to LiAlH₄.[3]

-

Quantitative Data: The LiAlH₄ reduction can afford tryptamine hydrochloride in good yields.[2] The NaBH₄/Ni(OAc)₂ method provides tryptamine derivatives in moderate to good yields.[3]

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| 3-(2-Nitrovinyl)indole | LiAlH₄, anhydrous ether, 8 h | Tryptamine | Good | [2] |

| 3-(2-Nitrovinyl)indole | NaBH₄, Ni(OAc)₂, CH₃CN/H₂O, rt, 20 min | Tryptamine | Moderate to Good | [3] |

Step 2: Synthesis of this compound by Catalytic Hydrogenation of Tryptamine

-

Reaction: The indole ring of tryptamine is selectively reduced to an indoline ring.

-

Procedure: In a suitable reaction vessel, tryptamine (1.0 eq) is dissolved in water. p-Toluenesulfonic acid (p-TSA, 2.2 eq) is added as an activator, followed by the addition of a platinum-on-carbon catalyst (Pt/C, typically 5-10 mol%). The mixture is then subjected to hydrogenation under a hydrogen atmosphere (e.g., 30 bar) at room temperature. The reaction progress is monitored by TLC or GC-MS. Upon completion, the catalyst is filtered off, and the product is isolated from the aqueous solution by basification and extraction with an organic solvent.

-

Quantitative Data: This method has been reported to provide this compound (2,3-dihydrotryptamine) in a 68% isolated yield.[4]

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| Tryptamine | Pt/C, p-TSA, H₂ (30 bar), H₂O, rt | This compound | 68% | [4] |

Applications in Organic Synthesis

This compound serves as a valuable precursor for the synthesis of various target molecules, particularly in the development of pharmacologically active compounds. The primary amino group and the indoline nitrogen can be selectively functionalized to introduce a wide range of substituents and build molecular complexity.

Synthesis of Amides and Ureas

The primary amine of this compound readily undergoes acylation and related reactions to form amides and ureas.

-

Amide Formation: Reaction with carboxylic acids (often activated with coupling agents like DCC or EDC), acid chlorides, or anhydrides yields the corresponding N-acylated derivatives.

-

Urea Formation: Treatment with isocyanates or carbamoyl chlorides affords substituted ureas. For example, the reaction of this compound with chloral hydrate can lead to the formation of a trichloromethyl-substituted urea derivative.[5]

Reductive Amination

The primary amine can participate in reductive amination reactions with aldehydes and ketones in the presence of a suitable reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to yield N-alkylated derivatives.

Synthesis of Heterocyclic Systems

The bifunctional nature of this compound makes it a useful starting material for the construction of fused heterocyclic systems. For instance, condensation reactions with appropriate dicarbonyl compounds or their equivalents can lead to the formation of novel polycyclic structures.

Caption: Key reactions of this compound.

Spectroscopic Data

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals corresponding to the four protons on the benzene ring of the indoline nucleus, typically in the range of δ 6.5-7.2 ppm.

-

Indoline Ring Protons: Complex multiplets for the CH₂ groups at the C2 and C3 positions of the indoline ring. The proton at C3 will be a methine (CH) group.

-

Ethylamine Side Chain Protons: Two methylene (CH₂) groups, appearing as multiplets, and a broad singlet for the NH₂ protons.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Four signals in the aromatic region (δ 110-150 ppm).

-

Indoline Ring Carbons: Signals for the C2, C3, C3a, and C7a carbons of the indoline ring.

-

Ethylamine Side Chain Carbons: Two signals for the methylene carbons of the ethylamine side chain.

Researchers are advised to perform full spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS) on their synthesized material to confirm its structure and purity.

Conclusion

This compound is a valuable and versatile precursor in organic synthesis with significant potential in drug discovery and development. Its synthesis from readily available starting materials like indole is well-established, with the final reduction of tryptamine being a key step. The reactivity of its primary amino group allows for a wide range of derivatizations, providing access to a diverse array of complex molecules. This technical guide provides a solid foundation of synthetic protocols, quantitative data, and reaction workflows to aid researchers in the effective utilization of this important building block in their synthetic campaigns.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. prepchem.com [prepchem.com]

- 3. li05.tci-thaijo.org [li05.tci-thaijo.org]

- 4. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 2-(Indolin-3-yl)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential therapeutic applications of 2-(Indolin-3-yl)ethanamine, a saturated analog of the well-known neuromodulator tryptamine. While direct research on this specific molecule is limited, this document explores its therapeutic potential by examining the established biological activities of the indoline scaffold, which is present in numerous natural products and synthetic compounds with medicinal value. This guide covers the synthesis, potential mechanisms of action, and prospective therapeutic areas for this compound, supported by data from structurally related compounds. Detailed experimental protocols for its synthesis are provided to facilitate further investigation. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the untapped potential of this and other indoline derivatives.

Introduction

The indoline scaffold, a core structure in many bioactive molecules, has garnered significant attention in medicinal chemistry. Unlike the aromatic indole ring system of its precursor, tryptamine, the saturated pyrrole ring of the indoline structure imparts distinct stereochemical and electronic properties. This alteration can lead to significant changes in pharmacological activity, receptor binding, and metabolic stability, making indoline derivatives an attractive area for drug discovery.

This compound, as a direct analog of tryptamine, presents an intriguing candidate for therapeutic exploration. The saturation of the indole's 2,3-double bond results in a non-planar structure, which may offer advantages in drug design, such as increased aqueous solubility and improved pharmacokinetic profiles compared to its unsaturated counterpart. This guide will delve into the prospective therapeutic avenues for this compound by drawing parallels with other bioactive indoline-containing compounds.

Synthesis of this compound

The primary route for the synthesis of this compound is through the catalytic hydrogenation of its unsaturated precursor, 2-(1H-indol-3-yl)ethanamine (tryptamine). This reaction reduces the double bond in the pyrrole ring of the indole nucleus to yield the indoline structure.

Experimental Protocol: Catalytic Hydrogenation of Tryptamine

This protocol describes a general procedure for the reduction of tryptamine to this compound using a palladium-on-carbon catalyst.

Materials:

-

2-(1H-indol-3-yl)ethanamine (Tryptamine)

-

Palladium on carbon (10% w/w)

-

Ethanol (or a suitable solvent)

-

Hydrogen gas

-

Inert gas (e.g., Argon or Nitrogen)

-

Filter aid (e.g., Celite®)

-

Standard laboratory glassware for hydrogenation

Procedure:

-

In a hydrogenation flask, dissolve 2-(1H-indol-3-yl)ethanamine (1.0 g, 6.24 mmol) in ethanol (50 mL).

-

Carefully add 10% palladium on carbon (0.1 g, 10% by weight of the starting material) to the solution.

-

Seal the flask and purge the system with an inert gas (Argon or Nitrogen) to remove any air.

-

Introduce hydrogen gas into the flask, typically at a pressure of 50 psi.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst.

-

Wash the filter pad with additional ethanol to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Workflow for the Synthesis of this compound:

Potential Therapeutic Applications

Anticancer Activity

The indoline core is present in numerous compounds investigated for their anticancer properties. The structural rigidity and the ability to form hydrogen bonds via the NH group are features that can contribute to interactions with biological targets in cancer cells.[1] The non-planar nature of the indoline ring can also offer advantages for binding to specific protein pockets.[1]

Antimicrobial and Antibacterial Properties

Indoline derivatives have been explored for their potential as antibacterial and antimicrobial agents.[1] The mechanism of action could involve the disruption of bacterial cell membranes or the inhibition of essential enzymes.

Cardiovascular and Anti-inflammatory Effects

Certain indoline-containing compounds have been investigated for their roles in treating cardiovascular diseases and for their anti-inflammatory and analgesic properties.[1]

Central Nervous System (CNS) Activity

Given its structural similarity to tryptamine, a known neuromodulator, this compound could potentially interact with receptors in the central nervous system. The saturation of the indole ring would likely alter its receptor binding profile compared to tryptamine, potentially leading to novel CNS effects.

Potential Therapeutic Pathways for Indoline Derivatives:

Quantitative Data on Related Indoline Derivatives

While specific quantitative data for this compound is unavailable, the following table summarizes the activity of some bioactive indoline derivatives to provide a context for the potential potency of this class of compounds.

| Compound Class | Biological Target/Activity | Reported Potency (IC₅₀/EC₅₀) | Reference |

| Substituted 2-imidazolinylindolines | α2-adrenoceptor antagonism | Varies with substitution | [2] |

| Indoline-based α1A-AR antagonists | α1A-adrenergic receptor | IC₅₀ as low as 1.9 nM | [3] |

Conclusion and Future Directions

This compound represents an under-explored molecule with significant therapeutic potential stemming from its core indoline structure. The established anticancer, antimicrobial, and cardiovascular activities of various indoline derivatives suggest that this compound warrants further investigation. Its synthesis from the readily available tryptamine makes it an accessible target for research.

Future studies should focus on the comprehensive pharmacological profiling of this compound, including its receptor binding affinities, in vitro and in vivo efficacy in various disease models, and its pharmacokinetic and toxicological properties. Such research will be crucial in determining the true therapeutic value of this promising compound and in paving the way for the development of novel indoline-based therapeutics.

References

Neuroprotective Effects of 2-(Indolin-3-yl)ethanamine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of 2-(Indolin-3-yl)ethanamine (tryptamine) analogs. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel neuroprotective therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Introduction

This compound, commonly known as tryptamine, and its analogs represent a promising class of compounds with significant potential for the treatment of neurodegenerative diseases and acute neuronal injury. These molecules have been shown to exert their neuroprotective effects through a variety of mechanisms, including the modulation of inflammatory pathways, enhancement of endogenous antioxidant defenses, and regulation of apoptotic processes. This guide will focus on key findings related to N-salicyloyl tryptamine derivatives and other notable analogs, providing a foundation for further research and development in this area.

Quantitative Data on Neuroprotective Efficacy

The following tables summarize the quantitative data on the neuroprotective and related activities of key this compound analogs from various in vitro and in vivo studies.

Table 1: In Vitro Anti-Inflammatory and Antioxidant Activities of N-salicyloyl Tryptamine Analogs

| Compound | Assay | Cell Line | IC50 / EC50 | Reference |

| L7 | Anti-neuroinflammatory effects | BV-2 microglia | Not specified | [1] |

| M11 | Antioxidant activity | Not specified | Surpassed L7 | [2] |

| Compound 18 | Anti-neuroinflammatory effects | Microglia | Not specified | [3] |

| LZWL02003 | Anti-neuroinflammatory activity | Not specified | Good | [4] |

Table 2: Neuroprotective Effects of Tryptamine Analogs in Cellular Models of Neurotoxicity

| Compound | Neurotoxic Insult | Cell Line | Endpoint | Result | Reference |

| L7 | Aβ-induced pyroptosis | BV-2 microglia | Cell Viability | Excellent neuroprotective effects | [1] |

| M11 | Cerebral Ischemia-Reperfusion | Not specified | Anti-ferroptosis, Anti-apoptosis | Synergistic effects | [2] |

| Andrographolide | MPP+ (1.5 µM) | SH-SY5Y | Cell Viability | Significant amelioration of cell death at 1.5 µM | [5] |

| Alpha-Mangostin | MPP+ (1000 µM) | SH-SY5Y | Cell Viability, Apoptosis | Attenuated cell viability loss and apoptosis | [6] |

| Saikosaponin-d | MPP+ | SH-SY5Y | Cell Viability | Concentration-dependent neuroprotection | [7] |

| SEGA (3a) | Indomethacin | Gastric Mucosal Cells | Apoptosis | Inhibition of apoptosis | [8] |

| LZWL02003 | Oxygen-Glucose Deprivation/Reoxygenation | Not specified | Apoptosis, Oxidative Stress | Upregulated Bcl-2, downregulated Bax | [9] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of the neuroprotective effects of this compound analogs.

MTT Assay for Cell Viability in SH-SY5Y Cells

This protocol is adapted from studies investigating neuroprotection against MPP+-induced neurotoxicity.[5][6][7][10]

Objective: To assess the viability of SH-SY5Y neuroblastoma cells as an indicator of the neuroprotective effects of tryptamine analogs against a neurotoxin.

Materials:

-

SH-SY5Y cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MPP+ (1-methyl-4-phenylpyridinium)

-

Tryptamine analog of interest

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment:

-

Pre-treat cells with various concentrations of the tryptamine analog for a specified period (e.g., 1 to 24 hours).

-

Introduce the neurotoxin (e.g., MPP+ at a final concentration of 500 µM to 1.5 mM) to the wells, with or without the tryptamine analog.

-

Include control wells with untreated cells and cells treated only with the neurotoxin.

-

-

Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10-20 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated cells).

Western Blot Analysis for Nrf2 Activation

This protocol is a generalized procedure based on methodologies for assessing the activation of the Nrf2 signaling pathway.[11][12][13][14]

Objective: To determine the effect of tryptamine analogs on the expression and nuclear translocation of Nrf2 and its downstream target proteins.

Materials:

-

Treated and untreated cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels (10-12%)

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Nrf2, anti-Keap1, anti-HO-1, anti-NQO1, anti-β-actin, or anti-Lamin B)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Treat cells with the tryptamine analog for the desired time.

-

Lyse the cells using ice-cold RIPA buffer. For nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE:

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20) for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (β-actin for whole-cell lysates, Lamin B for nuclear fractions).

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound analogs are mediated by their interaction with several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the putative points of intervention by these analogs.

Inhibition of the NLRP3 Inflammasome Pathway

Certain tryptamine analogs, such as L7, have been shown to exert anti-inflammatory effects by inhibiting the NLRP3 inflammasome.[1][15][16][17][18][19] This pathway is a critical component of the innate immune response that, when overactivated, can lead to pyroptotic cell death and neuroinflammation.

References

- 1. N-salicyloyl tryptamine derivatives as potential therapeutic agents for Alzheimer's disease with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of N-salicyloyl tryptamine derivatives as multifunctional neuroprotectants for the treatment of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Salicyloyl Tryptamine Derivatives as Potent Neuroinflammation Inhibitors by Constraining Microglia Activation via a STAT3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotection of Andrographolide against Neurotoxin MPP+-Induced Apoptosis in SH-SY5Y Cells via Activating Mitophagy, Autophagy, and Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective Effects of Alpha-Mangostin on MPP+-Induced Apoptotic Cell Death in Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. e-century.us [e-century.us]

- 8. Tryptamine-Gallic Acid Hybrid Prevents Non-steroidal Anti-inflammatory Drug-induced Gastropathy: CORRECTION OF MITOCHONDRIAL DYSFUNCTION AND INHIBITION OF APOPTOSIS IN GASTRIC MUCOSAL CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective Effects of an N-Salicyloyl Tryptamine Derivative against Cerebral Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Antimicrobial and Anti-inflammatory Properties of Indoleamines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimicrobial and anti-inflammatory properties of indoleamines, focusing on melatonin, serotonin, and metabolites of the tryptophan-kynurenine pathway. This document summarizes quantitative data, details experimental protocols for assessing these properties, and visualizes the underlying molecular mechanisms and experimental workflows.

Antimicrobial Properties of Indoleamines

Indoleamines and their derivatives exhibit a range of antimicrobial activities against various pathogens. Their mechanisms of action are multifaceted, including direct interaction with microbial cells and modulation of the host immune response.

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentrations (MICs) of various indoleamines and their metabolites against a selection of clinically relevant microorganisms.

Table 1: Minimum Inhibitory Concentrations (MICs) of Melatonin

| Microorganism | Strain | MIC (µg/mL) | MIC (mM) | Reference |

| Staphylococcus aureus (MRSA) | ATCC 43300 | 31.25 - 125 | 0.13 - 0.53 | [1] |

| Pseudomonas aeruginosa (Carbapenem-resistant) | Clinical Isolate | 31.25 - 125 | 0.13 - 0.53 | [1] |

| Acinetobacter baumannii (Carbapenem-resistant) | Clinical Isolate | 31.25 - 125 | 0.13 - 0.53 | [1] |

| Candida albicans | Clinical Isolate | Varies | Varies | [2][3] |

Table 2: Antimicrobial Activity of Tryptophan Metabolites

| Compound | Microorganism | Activity | Reference |

| 3-Hydroxy-DL-kynurenine | Staphylococcus aureus (MRSA) | Strong antibacterial | [4] |

| 3-Hydroxy-DL-kynurenine | Escherichia coli | Strong antibacterial | [4] |

| 3-Hydroxy-DL-kynurenine | Pseudomonas aeruginosa (MDR) | Strong antibacterial | [4] |

| α-Picolinic acid | Staphylococcus aureus (MRSA) | Strong antibacterial | [4] |

| α-Picolinic acid | Escherichia coli | Strong antibacterial | [4] |

| α-Picolinic acid | Pseudomonas aeruginosa (MDR) | Strong antibacterial | [4] |

| Kynurenine | Listeria monocytogenes | Potent | [5] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of an indoleamine against a bacterial strain.

Materials:

-

Indoleamine stock solution (e.g., melatonin, serotonin)

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator

Procedure:

-

Preparation of Indoleamine Dilutions:

-

Prepare a stock solution of the indoleamine in a suitable solvent (e.g., DMSO for melatonin, water for serotonin hydrochloride).

-

Perform serial two-fold dilutions of the indoleamine stock solution in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculum Preparation:

-

From a fresh culture, suspend bacterial colonies in sterile saline to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to each well containing the indoleamine dilutions.

-

Include a positive control (inoculum in broth without indoleamine) and a negative control (broth only).

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of the indoleamine that completely inhibits visible growth of the organism as detected by the unaided eye.

-

Experimental Workflow: Antimicrobial Activity Assessment

The following diagram illustrates a typical workflow for assessing the antimicrobial properties of indoleamines.

Anti-inflammatory Properties of Indoleamines

Indoleamines, including melatonin, serotonin, and metabolites of the IDO pathway, are potent modulators of the inflammatory response. They exert their effects through various mechanisms, including the regulation of cytokine production and interference with key inflammatory signaling pathways.

Quantitative Anti-inflammatory Data

The following table summarizes the half-maximal inhibitory concentrations (IC50) of indoleamines and related compounds against key inflammatory targets.

Table 3: IC50 Values for Anti-inflammatory Activity

| Compound | Target/Assay | Cell Type/System | IC50 | Reference |

| Shikonin A | IDO1 Inhibition | Enzymatic Assay | 0.98 µM | [6] |

| Compound 20 (MMG-0358) | IDO1 Inhibition | Cellular Assay (hIDO1) | 80 nM | [7] |

| Compound 44 | IDO1 Inhibition | Enzymatic Assay | 69.0 nM | [7] |

| PF-06840003 | IDO1 Inhibition | Enzymatic Assay | 0.41 µM | [7] |

| Compound 51 | IDO1 Inhibition | Enzymatic Assay | 7.5 µM | [7] |

| Compound 52 | IDO1 Inhibition | Enzymatic Assay | 2.78 µM | [7] |

| G-4 | IDO1/TDO Inhibition | Cellular Assay | ~5 µM | [8] |

| G-15 | IDO1 Inhibition | Cellular Assay | < 5 µM | [8] |

Experimental Protocol: ELISA for Cytokine Quantification

This protocol describes the enzyme-linked immunosorbent assay (ELISA) for quantifying the production of pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) cytokines by immune cells treated with indoleamines.

Materials:

-

Immune cells (e.g., macrophages, peripheral blood mononuclear cells)

-

Cell culture medium and reagents

-

Indoleamine solution

-

Lipopolysaccharide (LPS) or other inflammatory stimulus

-

Cytokine-specific ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and standards)

-

96-well ELISA plates

-

Plate reader

Procedure:

-

Cell Culture and Treatment:

-

Seed immune cells in a 96-well plate and allow them to adhere.

-

Pre-treat cells with various concentrations of the indoleamine for 1-2 hours.

-

Stimulate the cells with an inflammatory agent (e.g., LPS) for a specified time (e.g., 24 hours).

-

-

ELISA Protocol (Sandwich ELISA):

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

Wash the plate and add streptavidin-HRP.

-

Wash the plate and add the substrate solution to develop the color.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.

-

-

Data Analysis:

-

Generate a standard curve from the absorbance values of the standards.

-

Calculate the concentration of the cytokine in the samples based on the standard curve.

-

Experimental Protocol: Western Blot for Signaling Pathway Analysis

This protocol details the use of Western blotting to analyze the effect of indoleamines on the activation of key inflammatory signaling pathways, such as NF-κB and MAPK.

Materials:

-

Cells and treatment reagents as in the ELISA protocol.

-

Lysis buffer with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and membranes (e.g., PVDF).

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Protein Extraction:

-

After cell treatment, lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each sample.

-

-

SDS-PAGE and Transfer:

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection:

-

Wash the membrane and add the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Analysis:

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

-

Signaling Pathways in Indoleamine-Mediated Anti-inflammation

The anti-inflammatory effects of indoleamines are mediated through complex signaling pathways. The following diagrams illustrate the key pathways for melatonin, serotonin, and the IDO-kynurenine system.

Melatonin Anti-inflammatory Signaling

Melatonin primarily exerts its anti-inflammatory effects through its G protein-coupled receptors, MT1 and MT2, leading to the inhibition of the NF-κB pathway.[9][10][11][12][13]

Serotonin Anti-inflammatory Signaling

Serotonin's role in inflammation is complex and receptor-dependent. Activation of certain serotonin receptors, such as 5-HT2A, can have potent anti-inflammatory effects by interfering with pro-inflammatory signaling cascades like those initiated by TNF-α.[14][15][16][17]

IDO Pathway Anti-inflammatory Signaling

The enzyme Indoleamine 2,3-dioxygenase (IDO) initiates the catabolism of tryptophan into kynurenine and its derivatives. These metabolites can exert immunomodulatory and anti-inflammatory effects, in part through activation of the Aryl Hydrocarbon Receptor (AhR).[18][19][20][21][22]

References

- 1. Melatonin as an antibiotic: new insights into the actions of this ubiquitous molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of melatonin on antifungal susceptibility in planktonic and biofilm forms of Candida strains isolated from clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-infectious activity of tryptophan metabolites in the L-tryptophan-L-kynurenine pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The IDO1-induced kynurenines play a major role in the antimicrobial effect of human myeloid cells against Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Melatonin Reduces Inflammatory Injury Through Inhibiting NF-κB Activation in Rats With Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Melatonin modulates TLR4/MyD88/NF-κB signaling pathway to ameliorate cognitive impairment in sleep-deprived rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Serotonin 5-HT2A Receptor Activation Blocks TNF-α Mediated Inflammation In Vivo | PLOS One [journals.plos.org]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

- 16. Wishing Away Inflammation? New Links between Serotonin and TNF Signaling [triggered.edina.clockss.org]

- 17. Frontiers | Serotonin: A Potent Immune Cell Modulator in Autoimmune Diseases [frontiersin.org]

- 18. Frontiers | Aryl Hydrocarbon Receptor and Kynurenine: Recent Advances in Autoimmune Disease Research [frontiersin.org]

- 19. Kynurenine Signaling through the Aryl Hydrocarbon Receptor: Implications for Aging and Healthspan - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Interactions of IDO and the Kynurenine Pathway with Cell Transduction Systems and Metabolism at the Inflammation–Cancer Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Aryl Hydrocarbon Receptor: Connecting Immunity to the Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 2-(Indolin-3-yl)ethanamine in Central Nervous System Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Indolin-3-yl)ethanamine, a tryptamine-related scaffold, represents a significant pharmacophore in the exploration of novel therapeutics for central nervous system (CNS) disorders. As a structural analog of various neuromodulators, its derivatives have been investigated for their interactions with key CNS targets, primarily serotonin (5-HT) and dopamine receptors. This technical guide provides an in-depth overview of the pharmacological profile of this compound and its analogs, focusing on their receptor binding affinities, functional activities, and the downstream signaling pathways they modulate. Detailed experimental protocols for the synthesis, in vitro binding assays, and in vivo behavioral studies are provided to facilitate further research and development in this area.

Introduction

The indolethylamine backbone is a privileged scaffold in neuropharmacology, forming the core structure of the neurotransmitter serotonin and numerous psychoactive compounds. The saturation of the indole ring to an indoline structure, as seen in this compound, modifies the electronic and conformational properties of the molecule, leading to a distinct pharmacological profile. This alteration offers a strategic approach for medicinal chemists to fine-tune receptor selectivity and functional activity, aiming to develop novel CNS modulators with improved therapeutic indices. This document serves as a comprehensive resource on the current understanding of this compound's role in the CNS, consolidating key data and methodologies for researchers in the field.

Receptor Binding Profile

The affinity of this compound and its derivatives for various CNS receptors is a critical determinant of their pharmacological effects. The primary targets are serotonin and dopamine receptors, which are implicated in a wide range of physiological and pathological processes, including mood, cognition, and motor control.[1][2][3]

Quantitative Binding Affinity Data

The following tables summarize the binding affinities (Ki, in nM) of various indole and indoline ethylamine derivatives for key serotonin and dopamine receptor subtypes. It is important to note that the specific binding profile of the parent compound, this compound, is not extensively reported in publicly available literature; the data presented here are for structurally related analogs to provide a representative understanding of the pharmacophore's potential.

Table 1: Binding Affinities (Ki, nM) of Indolethylamine Derivatives at Serotonin Receptors

| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT1D | Reference |

| 5-Methoxy-trans-2-(indol-3-yl)cyclopropylamine | 40 | >10,000 | >10,000 | 1.9 | - | [4] |

| 5-Fluoro-trans-2-(indol-3-yl)cyclopropylamine | - | >10,000 | >10,000 | 1.9 | - | [4] |

| N,N-dimethyl-2-[5-(triflyloxy)indol-3-yl]ethylamine | 18 | - | - | - | 10-25x preference for 1Dα vs 1Dβ | [5] |

| N,N-diethyl-2-[5-(triflyloxy)indol-3-yl]ethylamine | 40 | - | - | - | 10-25x preference for 1Dα vs 1Dβ | [5] |

| (E)-5-((5,6-dichloro-1H-indol-3-yl)methylene)-2-imino-1,3-dimethylimidazolidin-4-one | >10,000 | >10,000 | - | 46 | - | [6] |

Table 2: Binding Affinities (Ki, nM) of Indole Derivatives at Dopamine Receptors

| Compound | D2 | D3 | D4 | Reference |

| 2-Aminotetralin Derivative 1 | High Affinity | High Affinity | Low Affinity | [7] |

| 2-Aminotetralin Derivative 2 | High Affinity | High Affinity | Low Affinity | [7] |

| LINS01005 (N-Phenylpiperazine derivative) | 1300-5500 | 300-1500 | - | [8] |

| LINS01011 (N-Phenylpiperazine derivative) | 1300-5500 | 300-1500 | - | [8] |

Signaling Pathways Modulation

The interaction of this compound derivatives with their target receptors initiates a cascade of intracellular signaling events that ultimately mediate their physiological effects. As these compounds primarily target G-protein coupled receptors (GPCRs), their downstream effects are largely dictated by the specific G-protein subtype to which the receptor is coupled.

Serotonin Receptor Signaling

Most serotonin receptors, with the exception of the 5-HT3 receptor (a ligand-gated ion channel), are GPCRs.[2] They couple to different G-proteins to modulate the activity of adenylyl cyclase and phospholipase C.

-

5-HT1 Receptor Family (e.g., 5-HT1A, 5-HT1D): These receptors are typically coupled to Gi/o proteins.[9] Agonist binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).

-

5-HT2 Receptor Family (e.g., 5-HT2A, 5-HT2C): These receptors are coupled to Gq/11 proteins.[2] Activation of these receptors stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Caption: Serotonin Receptor Signaling Pathways.

Dopamine Receptor Signaling

Dopamine receptors are also GPCRs and are broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families.[1][3]

-

D1-like Receptors: These receptors are coupled to Gs/olf proteins, which activate adenylyl cyclase, leading to an increase in intracellular cAMP and subsequent activation of PKA.[11]

-

D2-like Receptors: These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, causing a decrease in cAMP levels and reduced PKA activity.[11]

Caption: Dopamine Receptor Signaling Pathways.

Experimental Protocols

Synthesis of 2-(Indole-3-yl)ethanamine Derivatives

A general method for the synthesis of N-substituted 2-(1H-indol-3-yl)ethanamine derivatives involves the condensation of 2-(1H-indol-3-yl)ethanamine with appropriate aryl/alkyl isothiocyanates in an anhydrous medium.[12]

Materials:

-

2-(1H-indol-3-yl)ethanamine

-

Aryl/alkyl isothiocyanate

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Stirring apparatus

-

Reaction vessel

Procedure:

-

Dissolve 2-(1H-indol-3-yl)ethanamine in the anhydrous solvent in the reaction vessel.

-

Add the appropriate aryl/alkyl isothiocyanate to the solution.

-

Stir the reaction mixture at room temperature for a specified duration (e.g., 16 hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated and purified using standard techniques such as column chromatography or recrystallization.

A more specific example for the synthesis of N-(2-(1H-indol-3-yl)ethyl)benzamide is as follows:

-

To a solution of 2-(1H-indol-3-yl)ethanamine (18.75 mmoles) in Dimethylformamide (30 mL), add Benzoic acid (22.5 mmoles), EDC.HCl (28.125 mmoles), HOBt (28.125 mmoles), and Triethylamine (56.336 mmoles).

-

Stir the reaction mixture at room temperature for 16 hours.

-

Monitor the reaction by TLC.

-

After completion, dilute the reaction mixture with Ethyl acetate (300 mL) and water (100 mL).

-

Separate the organic layer and wash with water (50 mL). The product can then be isolated from the organic phase.

In Vitro Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for a specific receptor.[13][14]

Materials:

-

Cell membranes expressing the receptor of interest

-

Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors)

-

Test compound (e.g., this compound derivative)

-

Non-specific binding control (e.g., unlabeled serotonin)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgSO4 and 0.5 mM EDTA)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters (pre-soaked in polyethyleneimine)

-

96-well microplates

-

Filtration apparatus (cell harvester)

-

Scintillation counter

-

Scintillation cocktail

Procedure:

-

Membrane Preparation:

-

Homogenize tissue or cell pellets expressing the receptor of interest in ice-cold lysis buffer.

-

Centrifuge at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet with fresh assay buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.[14]

-

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding: Add membrane preparation, radioligand, and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of the non-specific binding control.

-

Test Compound: Add membrane preparation, radioligand, and serial dilutions of the test compound.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) with gentle agitation to reach equilibrium.[14]

-